molecular formula C12H8F3N5O3S B129761 Florasulam CAS No. 145701-23-1

Florasulam

Cat. No.: B129761
CAS No.: 145701-23-1
M. Wt: 359.29 g/mol
InChI Key: QZXATCCPQKOEIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Florasulam is a selective herbicide that primarily targets a plant’s enzyme system, specifically the acetolactate synthase (ALS) enzyme . This enzyme plays a crucial role in the synthesis of essential amino acids that are vital for plant growth .

Mode of Action

This compound operates by inhibiting the growth of weeds through the disruption of the plant’s enzyme system . By inhibiting the ALS enzyme, this compound effectively stops weed growth, leading to their eventual death . Importantly, the turf grass, being less sensitive to this mode of action, remains unaffected and healthy .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of essential amino acids in plants . By inhibiting the ALS enzyme, this compound disrupts this pathway, effectively halting the growth of the plant . The downstream effects of this disruption include the cessation of plant growth and eventual death of the plant .

Pharmacokinetics

It is known that this compound is highly soluble in water , which can influence its bioavailability and distribution in the environment .

Result of Action

The result of this compound’s action is the effective control of broad-leaved weeds without damaging the turf grass . By inhibiting the ALS enzyme, this compound stops weed growth, leading to their eventual death . This selective action makes this compound an excellent choice for maintaining the aesthetics and health of lawns .

Action Environment

This compound is highly soluble in water and volatile, with a possibility of leaching to groundwater under certain conditions . Environmental factors such as soil type, rainfall, and temperature can influence the action, efficacy, and stability of this compound . Proper adherence to application guidelines is crucial to ensure the safety of the environment .

Biochemical Analysis

Biochemical Properties

Florasulam interacts with various enzymes and proteins in biochemical reactions. It is a typical acetolactate synthase (ALS) inhibitor . ALS is a key enzyme in the biosynthesis of branched-chain amino acids. By inhibiting this enzyme, this compound prevents the synthesis of these amino acids, thereby inhibiting the growth of broad-leaved weeds .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. After exposure to this compound, reactive oxygen species levels in larvae and adult zebrafish significantly increased and the antioxidant system was activated . This compound induced lipid peroxidation in larvae and adult zebrafish . It did not cause DNA damage to larvae but caused DNA damage to adult zebrafish .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to the ALS enzyme, inhibiting its activity and thereby preventing the synthesis of branched-chain amino acids . This inhibition disrupts protein synthesis and cell growth, leading to the death of the weed .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The residues of this compound in wheat grain, wheat straw, and soil were below the detection limit . This suggests that this compound degrades over time in these environments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This compound has low or minimal acute toxicity via the oral, dermal, and inhalation routes of exposure . It is non-irritating to the eye and skin; it is not a skin sensitizer .

Metabolic Pathways

This compound is involved in several metabolic pathways. Metabolism of this compound was investigated in the cereal crop group following foliar application. Metabolic pathway suggests metabolisation of the parent compound via hydroxylation on the phenyl ring and subsequent glucose conjugation .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Due to its high solubility in water, this compound can easily be transported within the plant system . It is also volatile, which allows it to be distributed in various parts of the plant .

Subcellular Localization

Given its role as an ALS inhibitor, it is likely that this compound localizes to the sites of ALS activity within the cell

Preparation Methods

The preparation of Florasulam involves treating a solution of 2,6-difluoroaniline in 1,2-propylene glycol with sulfonyl chloride and a base. This method yields this compound in about 65-85% . The reaction conditions are controlled to ensure the efficient production of this compound. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and cost-effectiveness .

Properties

IUPAC Name

N-(2,6-difluorophenyl)-8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N5O3S/c1-23-12-16-5-8(15)10-17-11(18-20(10)12)24(21,22)19-9-6(13)3-2-4-7(9)14/h2-5,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXATCCPQKOEIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044340
Record name Florasulam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In n-heptane 0.019X10-3; xylene 0.227; n-octanol 0.184 (all in g/L solution, 20 °C). In dichloroethane 3.75; methanol 9.81; acetone 123; ethyl acetate 15.9; acetonitrile 72.1( all in g/L solvent, 20 °C), In water, 0.121 (purified, pH 5.6-5.8); 0.084 (pH 5.0); 6.36 (pH 7.0); 94.2 (pH 9) (all in g/L, 20 °C)
Record name Florasulam
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7941
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.53
Record name Florasulam
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7941
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1X10-2 mPa /7.501X10-8 mm Hg/ at 25 °C
Record name Florasulam
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7941
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Florasulam is a selective triazolopyrimidine sulfonanilide post-emergent herbicide. The pesticidal mode of action (MOA) is through inhibition of acetolactate synthase (ALS) in plants. ALS is found in the chloroplast where it catalyses branch chained amino acid biosynthesis. Inhibition of ALS results in inhibition of plant cell division, decreased plant growth, and ultimately, plant death.
Record name Florasulam
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7941
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Solid

CAS No.

145701-23-1
Record name Florasulam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145701-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Florasulam [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145701231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Florasulam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15316
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Florasulam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,2,4]Triazolo[1,5-c]pyrimidine-2-sulfonamide, N-(2,6-difluorophenyl)-8-fluoro-5-methoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.229
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLORASULAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00A64ZX8NB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Florasulam
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7941
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

220-221 °C (decomposes); also reported as 193.5-230.5 °C
Record name Florasulam
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7941
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

A jacketed 250 mL (milliliter) round bottom flask equipped with a stirrer, condenser, and nitrogen inlet and outlet was loaded with 49.1 g (grams), 0.38 mol (mole) of 2,6-difluoroaniline and 25 g of 1,2-propanediol. The mixture was warmed to 35° C. by heating the jacket fluid and a solution of 30.3 g of 93 percent purity (0.10 mol) of 2-chlorosulfonyl-8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine in 30.2 g of dichloromethane was added portionwise with stirring under a nitrogen blanket over 3.5 hours. A solid began to form in about one hour and all of the chlorosulfonyl starting material was consumed in 5.5 hours. The resulting mixture was cooled to 20° C. and filtered, collecting the solids. The solids were washed 2×40 mL with methanol and then with 112 g of water. The white solid obtained after drying was found to be the title compound with a purity of greater than 99 percent and to amount to 34.2 g (88.9 percent of theory).
Quantity
0.38 mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
2-chlorosulfonyl-8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine
Quantity
0.1 mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Florasulam
Reactant of Route 2
Reactant of Route 2
Florasulam
Reactant of Route 3
Reactant of Route 3
Florasulam
Reactant of Route 4
Reactant of Route 4
Florasulam
Customer
Q & A

Q1: What is the primary mechanism of action of florasulam?

A1: this compound is a triazolopyrimidine sulfonanilide herbicide that acts by inhibiting the enzyme acetolactate synthase (ALS). [, ] This enzyme plays a crucial role in the biosynthesis of essential amino acids – valine, leucine, and isoleucine – in plants. []

Q2: How does the inhibition of ALS by this compound affect susceptible plants?

A2: By inhibiting ALS, this compound disrupts the production of these vital amino acids, leading to a halt in cell division and growth. This ultimately results in the death of the plant. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C18H18F5N5O3S, and its molecular weight is 463.44 g/mol. []

Q4: How does temperature affect the degradation of this compound in soil?

A4: Research has shown that this compound degradation in soil is influenced by temperature. Higher temperatures generally lead to faster degradation rates. [, ]

Q5: Does soil moisture content have a significant impact on this compound degradation?

A5: Studies have found that soil moisture content has a negligible impact on the degradation rate of this compound. []

Q6: How stable is this compound during storage?

A6: this compound exhibits good storage stability. Residues in wheat grain and straw decreased by less than 30% after storage at -20°C for 365 days. []

Q7: How is this compound absorbed and translocated in plants?

A7: this compound is primarily absorbed through the leaves and translocated through both the xylem and phloem to the growing points of the plant. []

Q8: How does the metabolism of this compound differ between wheat and broadleaf weeds, contributing to its selectivity?

A8: Wheat metabolizes this compound significantly faster than broadleaf weeds, contributing to its selectivity. The half-life of this compound in wheat is around 2.4 hours, while in susceptible broadleaf weeds, it ranges from 19 to over 48 hours. []

Q9: What is the primary metabolic pathway of this compound in wheat?

A9: In wheat, this compound is primarily metabolized through hydroxylation of the aniline ring, followed by conjugation to glucose. []

Q10: What methods are used to evaluate the efficacy of this compound in controlled environments?

A10: Greenhouse experiments are commonly used to evaluate the efficacy of this compound. These experiments often involve dose-response studies to determine the herbicide's effect on plant growth and biomass. [, ]

Q11: Which weed species have been shown to be effectively controlled by this compound in field trials?

A11: Field trials have demonstrated that this compound effectively controls a wide range of broadleaf weeds, including cleavers (Galium aparine), chickweed (Stellaria media), corn poppy (Papaver rhoeas), and various cruciferous weeds. [, , ]

Q12: Has resistance to this compound been observed in any weed species?

A12: Yes, resistance to this compound, as well as cross-resistance to other ALS-inhibiting herbicides, has been reported in several weed species, including false cleavers (Galium spurium) and corn marigold (Glebionis segetum). [, , , ]

Q13: What are the known mechanisms of resistance to this compound?

A13: The primary mechanism of resistance is target-site resistance, which involves mutations in the ALS gene. Common mutations leading to resistance include Pro-197-Thr and Trp-574-Leu substitutions. [, , , ]

Q14: What analytical techniques are commonly used for the detection and quantification of this compound residues?

A14: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the analysis of this compound residues in various matrices, including plant tissues and soil. [, ]

Q15: What extraction and cleanup methods are employed for this compound residue analysis?

A15: Common extraction methods include using solvents like acetonitrile. Cleanup procedures often involve solid-phase extraction (SPE) with cartridges containing materials like primary secondary amine (PSA), graphitized carbon black (GCB), and florisil to remove interfering compounds. [, ]

Q16: How quickly does this compound degrade in soil?

A16: The half-life of this compound in soil varies depending on factors like soil type, temperature, and pH. Studies have reported half-lives ranging from 2.4 to 24.8 days. [, , , ]

Q17: What are the major degradation pathways of this compound in the environment?

A17: Photodegradation, primarily through exposure to sunlight, plays a significant role in the degradation of this compound in the environment. [] Microbial degradation is also a contributing factor. []

Q18: What other herbicides or weed management strategies can be used as alternatives to this compound, especially considering the emergence of resistance?

A24: Integrated weed management strategies that incorporate diverse herbicide modes of action are crucial to manage resistance. Alternatives to this compound include herbicides with different modes of action, such as synthetic auxins like 2,4-D, bromoxynil, or clopyralid, as well as herbicides from other chemical classes like pyroxsulam, fluroxypyr, and halauxifen-methyl. [, , , , , , , , , , ] Additionally, non-chemical weed control methods, such as mechanical weeding and crop rotation, can be integrated to further reduce reliance on specific herbicides. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.